molecular formula C23H18F2N4O3 B3401826 N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040684-16-9

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3401826
CAS No.: 1040684-16-9
M. Wt: 436.4 g/mol
InChI Key: XNYUKVOGHWVBBC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Synthesis

The synthesis of the compound involves multiple steps including the formation of the 1,2,4-oxadiazole ring and subsequent modifications to introduce the pyridine moiety. The synthesis pathway typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the fluorophenyl groups.
  • Final acetamide formation via acylation processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzamides substituted with quinoline-linked 1,2,4-oxadiazoles have shown promising fungicidal activities against various pathogens. The compound's structural similarity suggests potential efficacy against fungi such as Sclerotinia sclerotiorum and Alternaria solani.

CompoundInhibition Rate (%)EC50 (mg/L)
This compoundTBDTBD
Control Drug (e.g., Quinoxyfen)77.8%14.19

Toxicity Studies

Toxicity assessments in model organisms such as zebrafish embryos have been employed to evaluate the safety profile of similar compounds. For example, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic. This raises concerns regarding the safety of this compound in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as fluorine enhances biological activity. The following trends have been observed:

  • Fluorination increases lipophilicity and potentially enhances interaction with biological targets.
  • Oxadiazole and pyridine rings contribute to the overall stability and activity of the compound.

Case Study 1: Antifungal Activity

A study investigated a series of oxadiazole derivatives for their antifungal properties against Sclerotinia sclerotiorum. The results indicated that compounds with similar structures to this compound exhibited inhibition rates ranging from 47% to 86%, suggesting potential for development into effective antifungal agents.

Case Study 2: Toxicity Assessment

In another investigation focusing on zebrafish embryos, several derivatives were assessed for acute toxicity. Compounds with similar functional groups demonstrated varying toxicity levels; thus highlighting the importance of structural modifications in mitigating adverse effects while retaining biological efficacy.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYUKVOGHWVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.